molecular formula C5H10N2 B1293381 Diethylcyanamide CAS No. 617-83-4

Diethylcyanamide

Cat. No. B1293381
CAS RN: 617-83-4
M. Wt: 98.15 g/mol
InChI Key: ZZTSQZQUWBFTAT-UHFFFAOYSA-N
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Patent
US03980650

Procedure details

Under a nitrogen atmosphere 4.7 g. (0.03 mol) of bromobenzene dissolved in 35 ml. of anhydrous diethyl ether, are added to 0.42 g. (0.06 mol) of lithium. To the solution obtained, a solution of 0.03 mol o-aminobenzonitrile in 15 ml. of anhydrous diethyl ether is added dropwise at room temperature. After about 10 minutes, a solution of 0.03 mol diethylcyanamide in 10 ml. of anhydrous diethyl ether is added dropwise. The reaction mixture is then refluxed under the nitrogen atmosphere for 4 hours. The next day the mixture is decomposed by addition of water. The ethereal layer is separated off, washed with water, dried over sodium sulphate and concentrated by evaporation of solvent. Some petroleum ether (boiling range 28°-40°C.) is added to the residue, the solid is filtered off and crystallized from a mixture of methanol and water. 4-Amino-2-diethylaminoquinazoline, m.p. 125°-128°C., is obtained.
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step Two
Quantity
0.03 mol
Type
reactant
Reaction Step Three
Quantity
0.03 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
BrC1C=CC=CC=1.[Li].[NH2:9][C:10]1[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=1[C:12]#[N:13].[CH2:18]([N:20]([CH2:23][CH3:24])[C:21]#[N:22])[CH3:19]>O.C(OCC)C>[NH2:13][C:12]1[C:11]2[C:10](=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:9]=[C:21]([N:20]([CH2:23][CH3:24])[CH2:18][CH3:19])[N:22]=1 |^1:7|

Inputs

Step One
Name
Quantity
0.03 mol
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Two
Name
Quantity
0.06 mol
Type
reactant
Smiles
[Li]
Step Three
Name
Quantity
0.03 mol
Type
reactant
Smiles
NC1=C(C#N)C=CC=C1
Step Four
Name
Quantity
0.03 mol
Type
reactant
Smiles
C(C)N(C#N)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then refluxed under the nitrogen atmosphere for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The ethereal layer is separated off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation of solvent
ADDITION
Type
ADDITION
Details
Some petroleum ether (boiling range 28°-40°C.) is added to the residue
FILTRATION
Type
FILTRATION
Details
the solid is filtered off
CUSTOM
Type
CUSTOM
Details
crystallized from a mixture of methanol and water

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=NC(=NC2=CC=CC=C12)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.